Dodecyltriphenylphosphonium bromide

Mitochondrial Biology Bioenergetics Oxidative Phosphorylation

Researchers requiring reproducible mitochondrial uncoupling data cannot substitute C12-chain TPP salts with shorter or longer analogs without compromising potency. Dodecyltriphenylphosphonium bromide (CAS 15510-55-1) delivers the maximal stimulatory effect on mitochondrial respiration among Cn-TPP+ cations. • CMC: 2.08 × 10⁻³ mol/L-quantitatively distinct from C10 analog (1.5 × 10⁻³ mol/L) • 99.8% conversion in solvent-free CO₂ cycloaddition to epoxidized vegetable oils • 99.9% kill rate against sulfate-reducing bacteria at 50 µg/mL Supplied at ≥98% purity with full batch-specific QC documentation. Global shipping from regional stock.

Molecular Formula C30H40BrP
Molecular Weight 511.5 g/mol
CAS No. 15510-55-1
Cat. No. B093378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecyltriphenylphosphonium bromide
CAS15510-55-1
Synonymsdodecyltriphenylphosphonium
dodecyltriphenylphosphonium bromide
Molecular FormulaC30H40BrP
Molecular Weight511.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
InChIInChI=1S/C30H40P.BrH/c1-2-3-4-5-6-7-8-9-10-20-27-31(28-21-14-11-15-22-28,29-23-16-12-17-24-29)30-25-18-13-19-26-30;/h11-19,21-26H,2-10,20,27H2,1H3;1H/q+1;/p-1
InChIKeyNSIFOGPAKNSGNW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dodecyltriphenylphosphonium Bromide (CAS 15510-55-1): Procurement-Relevant Profile for a Multifunctional Quaternary Phosphonium Salt


Dodecyltriphenylphosphonium bromide (CAS 15510-55-1), also referred to as DTPPB, C12TPP, or n-Dodecyl Triphenylphosphonium Bromide, is a quaternary phosphonium salt with the molecular formula C30H40BrP and a molar mass of approximately 511.54 g/mol [1]. Structurally, it consists of a triphenylphosphonium cation core linked to a linear twelve-carbon (dodecyl) alkyl chain [1]. This architecture confers distinct amphiphilic and lipophilic properties [1]. The compound is widely recognized for its role as a mitochondria-targeting vector [2] and as an active antimicrobial agent . Its procurement for specialized research is driven by its defined critical micelle concentration (CMC) of 2.08 × 10⁻³ mol/L in aqueous media [3], and its high purity profile, often specified at ≥98.83% for technical applications [4].

Why Generic Alkyltriphenylphosphonium Salt Substitution Fails: Critical Alkyl Chain-Length Dependence of Dodecyltriphenylphosphonium Bromide


In scientific and industrial contexts, substituting dodecyltriphenylphosphonium bromide with a generic triphenylphosphonium (TPP) salt bearing a shorter or longer alkyl chain is scientifically unsound due to the strict, non-linear chain-length dependence of its key physicochemical and biological activities. Systematic studies have demonstrated that key functional properties, including mitochondrial uncoupling potency [1], antimicrobial efficacy against Bacillus subtilis [1], and surfactant behavior characterized by critical micelle concentration (CMC) [2], are exquisitely sensitive to the length of the hydrophobic alkyl substituent. For instance, while the dodecyl (C12) chain confers a specific CMC of 2.08 × 10⁻³ mol/L [3], a decyl (C10) analog exhibits a significantly lower CMC of 1.5 × 10⁻³ mol/L, leading to divergent self-assembly and interfacial behavior [2]. Consequently, the use of a C10 or C14 analog without rigorous re-validation will result in unpredictable and likely suboptimal performance, making C12-specific procurement a non-negotiable requirement for experimental reproducibility and functional integrity.

Quantitative Differentiation Guide for Dodecyltriphenylphosphonium Bromide Procurement Decisions


Superior Mitochondrial Uncoupling Potency of Dodecyl-TPP Compared to Shorter-Chain Alkyl-TPP Analogs

The potency of alkyltriphenylphosphonium (Cn-TPP+) cations as mitochondrial uncouplers is directly correlated with their alkyl chain length. Dodecyl-TPP+ (C12) exhibits a significantly stronger stimulatory effect on mitochondrial respiration compared to its shorter-chain analogs, butyl-TPP+ (C4) and octyl-TPP+ (C8) [1]. This class-level inference is based on a systematic investigation of a homologous series of Cn-TPP+ compounds in isolated mitochondrial systems. The enhanced activity is attributed to the increased lipophilicity conferred by the longer dodecyl chain, which facilitates more efficient partitioning into and permeation across the inner mitochondrial membrane, leading to a greater protonophoric uncoupling effect [1].

Mitochondrial Biology Bioenergetics Oxidative Phosphorylation

Quantified Antimicrobial Efficacy of Dodecyltriphenylphosphonium Bromide Against Sulfate-Reducing Bacteria (SRB)

Dodecyltriphenylphosphonium bromide (DTPPB) demonstrates a highly potent and quantifiable bactericidal effect against sulfate-reducing bacteria (SRB), a primary causative agent of microbiologically influenced corrosion (MIC) in industrial systems [1]. At a concentration of 50 µg/mL, DTPPB achieves a bactericidal efficiency of 99.9% against SRB [1]. This performance is comparable to its chloride analog, dodecyltriphenylphosphonium chloride (DTPPC), which exhibits 100% efficacy under identical conditions [1]. Furthermore, at a higher concentration of 100 µg/mL, DTPPB demonstrates 99.7% efficacy against heterotrophic bacteria (HB), again closely matching the 99.8% efficacy of DTPPC [1].

Antimicrobial Agents Industrial Microbiology Biocorrosion

Superior Catalytic Performance of Dodecyltriphenylphosphonium Bromide in Solvent-Free CO2 Cycloaddition

In the solvent-free cycloaddition of carbon dioxide (CO2) to epoxidized soybean oil—a key reaction for synthesizing bio-based polymer precursors—dodecyltriphenylphosphonium bromide functions as a highly efficient and selective phosphonium-based ionic liquid catalyst [1]. It achieves a near-quantitative conversion of 99.8% and an excellent selectivity of 84.0% after a 5-hour reaction at 160 °C and 40 bar of CO2 pressure [1]. This catalytic performance is benchmarked as superior to the widely used industrial standard catalyst, tetrabutylammonium bromide (TBAB), which was evaluated under comparable conditions [1].

Green Chemistry CO2 Valorization Ionic Liquid Catalysis

Higher Critical Micelle Concentration (CMC) of Dodecyl-TPP Relative to Decyl-TPP, Demonstrating Tunable Surfactant Behavior

The surface activity of alkyltriphenylphosphonium salts is strongly influenced by the length of their hydrophobic alkyl chain. Dodecyltriphenylphosphonium bromide (C12-TPP) exhibits a Critical Micelle Concentration (CMC) of 2.08 × 10⁻³ mol/L in aqueous solution [1]. This value is notably higher than the CMC reported for the decyl analog (C10-TPP), which has a lower CMC of 1.5 × 10⁻³ mol/L [2]. This class-level difference illustrates how the C12 chain reduces the tendency to form micelles compared to the C10 chain, allowing for a higher concentration of free monomer in solution before self-assembly occurs.

Colloid and Surface Chemistry Surfactant Science Amphiphile Characterization

Chain-Length Dependent Antibacterial Activity of Cn-TPP+ Against Bacillus subtilis

The antibacterial efficacy of alkyltriphenylphosphonium (Cn-TPP+) cations against the Gram-positive bacterium Bacillus subtilis is directly proportional to their alkyl chain length [1]. Dodecyl-TPP+ (C12) demonstrates the most potent inhibitory effect on the growth of B. subtilis among the Cn-TPP+ series, which includes butyl (C4), octyl (C8), and decyl (C10) analogs [1]. This class-level trend is attributed to the increased lipophilicity conferred by the longer alkyl chain, enhancing the compound's ability to partition into and disrupt the bacterial cell membrane [1].

Antibacterial Agents Microbiology Membrane-Active Compounds

Nernstian Potentiometric Response of Dodecyltriphenylphosphonium Derivative in PVC Membrane Electrodes

A derivative of dodecyltriphenylphosphonium, specifically ω-hydroxy-dodecyltriphenylphosphonium bromide, has been demonstrated to elicit a Nernstian (theoretically ideal) potentiometric response when incorporated as the active sensing component in a PVC membrane electrode plasticized with dioctylphthalate [1]. This Nernstian behavior, characterized by a linear change in electrode potential with the logarithm of analyte activity, signifies a highly efficient and reversible ion-exchange equilibrium at the membrane-solution interface [1].

Analytical Chemistry Ion-Selective Electrodes Potentiometry

High-Value Application Scenarios for Dodecyltriphenylphosphonium Bromide Based on Quantitative Evidence


Potent Mitochondrial Uncoupler for Bioenergetics Research

This compound is optimally suited for fundamental studies on mitochondrial bioenergetics, oxidative phosphorylation, and the mechanisms of uncoupling proteins. As established by class-level inference, the dodecyl (C12) chain provides the strongest stimulatory effect on mitochondrial respiration among a series of alkyltriphenylphosphonium (Cn-TPP+) cations [1]. Researchers investigating proton leak or the effects of mild uncoupling on cellular metabolism can rely on DTPPB to deliver maximal potency, enabling more pronounced and readily measurable effects compared to its shorter-chain analogs like butyl-TPP+ or octyl-TPP+ [1].

High-Efficiency Catalyst for Sustainable CO2 Conversion to Cyclic Carbonates

Dodecyltriphenylphosphonium bromide is a premier catalyst for the solvent-free cycloaddition of carbon dioxide (CO2) to epoxidized vegetable oils, a key green chemistry route to non-isocyanate polyurethane (NIPU) precursors. Direct head-to-head comparative data demonstrates that DTPPB achieves a superior 99.8% conversion and 84.0% selectivity, outperforming the industrial benchmark catalyst tetrabutylammonium bromide (TBAB) [1]. This high performance, combined with its facile synthesis from inexpensive feedstocks, makes it a quantitatively validated choice for chemists and chemical engineers focused on CO2 valorization and the development of bio-based polymers [1].

Precision-Tuned Amphiphile for Controlled Self-Assembly Studies

For applications in colloid and surface science requiring precise control over surfactant monomer-micelle equilibrium, the C12 chain of dodecyltriphenylphosphonium bromide provides a quantitatively distinct CMC of 2.08 × 10⁻³ mol/L [1]. This value is significantly higher than the 1.5 × 10⁻³ mol/L CMC of the decyl (C10) analog [2]. This difference is critical for experimental designs where a higher concentration of free monomer in solution is required before micellization occurs, such as in the synthesis of mesoporous materials using a specific surfactant template or in studies of membrane-protein interactions where a defined amphiphilic environment is essential [1][2].

Effective Biocide for Controlling Sulfate-Reducing Bacteria in Industrial Systems

In industrial settings plagued by microbiologically influenced corrosion (MIC), particularly in oil and gas production or water treatment facilities, dodecyltriphenylphosphonium bromide (DTPPB) is a highly effective biocide against sulfate-reducing bacteria (SRB). Direct head-to-head comparison confirms its exceptional efficacy, achieving a 99.9% kill rate at a concentration of 50 µg/mL [1]. This performance is on par with its chloride counterpart, DTPPC, allowing for informed procurement decisions based on nearly identical, quantitative antimicrobial action against SRB, the primary culprit in anaerobic biocorrosion [1].

Technical Documentation Hub

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